N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
The compound N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide features a fused tetrahydrothienothiazole core with a 2,6-dichlorophenyl substituent and a cyclopropanecarboxamide moiety. Its Z-configuration at the imine bond and sulfone group (5,5-dioxido) contribute to its structural rigidity and electronic properties, which may influence bioavailability and target binding.
Properties
Molecular Formula |
C15H14Cl2N2O3S2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[3-(2,6-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c16-9-2-1-3-10(17)13(9)19-11-6-24(21,22)7-12(11)23-15(19)18-14(20)8-4-5-8/h1-3,8,11-12H,4-7H2 |
InChI Key |
GXMFRAZHCGXZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-d][1,3]thiazole core This core is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways and physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 2,6-dichlorophenyl group in the target compound contrasts with the trimethylbenzylidene (11a) and cyanobenzylidene (11b) substituents in . Chlorine atoms likely increase lipophilicity and steric hindrance compared to methyl or cyano groups.
- The cyclopropanecarboxamide moiety in the target compound differs from the adamantane-difluorobenzamide hybrid (), suggesting divergent biological target affinities due to steric and electronic variations .
Physicochemical Data:
| Compound | Melting Point (°C) | Yield (%) | IR (cm⁻¹) | Notable NMR Signals (δ, ppm) |
|---|---|---|---|---|
| 11a | 243–246 | 68 | 3,436 (NH), 2,219 (CN) | 2.24 (s, CH₃), 7.94 (s, =CH) |
| 11b | 213–215 | 68 | 3,423 (NH), 2,209 (CN) | 8.01 (s, =CH), 7.41 (d, ArH) |
| 12 | 268–269 | 57 | 3,217 (NH), 2,220 (CN) | 9.59 (s, NH), 7.10–7.82 (m, ArH) |
Hypothetical Comparison :
- The 2,6-dichlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 5-methylfuran-2-yl substituent in compounds.
- The cyclopropanecarboxamide group could improve metabolic stability relative to the adamantane moiety (), which might exhibit slower clearance due to its bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
